Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Protease resistance D-amino acid peptide stability Peptide half-life

Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed entirely of D-configuration amino acids (Gly-D-Trp-D-Tyr-D-Phe-D-Phe), with a molecular formula of C40H42N6O7 and molecular weight of 718.8 g/mol. This all-D-amino acid composition places it within the growth hormone secretagogue (GHS) peptide class, structurally related to the first-generation GHS pentapeptide Tyr-dTrp-Gly-Phe-Met-NH2 originally described by Bowers and Momany.

Molecular Formula C40H42N6O7
Molecular Weight 718.8 g/mol
CAS No. 644997-10-4
Cat. No. B12072712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
CAS644997-10-4
Molecular FormulaC40H42N6O7
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
InChIInChI=1S/C40H42N6O7/c41-23-36(48)43-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)45-33(20-27-15-17-29(47)18-16-27)37(49)44-32(19-25-9-3-1-4-10-25)38(50)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H,52,53)/t32-,33-,34-,35-/m1/s1
InChIKeyJCLRHSNRYZJJJX-BAQBVXSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine (CAS 644997-10-4): Baseline Identity and Procurement-Relevant Classification


Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed entirely of D-configuration amino acids (Gly-D-Trp-D-Tyr-D-Phe-D-Phe), with a molecular formula of C40H42N6O7 and molecular weight of 718.8 g/mol . This all-D-amino acid composition places it within the growth hormone secretagogue (GHS) peptide class, structurally related to the first-generation GHS pentapeptide Tyr-dTrp-Gly-Phe-Met-NH2 originally described by Bowers and Momany [1]. Unlike naturally occurring L-amino acid peptides, this exclusively D-amino acid sequence is expected to exhibit markedly different proteolytic stability, receptor interaction kinetics, and immunogenicity profiles, making it a specialized research tool rather than a generic substitute for standard GHS peptides .

Peptide class All-D pentapeptide (GHS research tool)
Stereochemistry Exclusively D-amino acid backbone
Research context Proteolytic stability & stereochemical probe studies

Why Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine Cannot Be Replaced by Generic GHS Peptides


Substituting Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine with commercially available GHS peptides such as GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), hexarelin, or ipamorelin is not scientifically valid because the all-D-amino acid backbone fundamentally alters proteolytic stability, conformational dynamics, and receptor pharmacodynamics . Standard GHS peptides contain mixed L- and D-amino acids and achieve picomolar-to-nanomolar potency at the ghrelin receptor (GHS-R1a) through specific side-chain orientation [1]. The replacement of Gly2 with D-Trp and the complete D-configuration in the target compound produces a stereochemical environment that may either abolish GHS-R1a agonism or generate a functionally distinct profile (e.g., antagonist, inverse agonist, or biased ligand) . Procurement of a generic GHS peptide as a drop-in replacement risks experimental confounds including differential degradation kinetics in cell-based assays, altered signaling bias, and incompatibility with established structure-activity relationship (SAR) models [1].

Proteolytic stability
All-D backbone: extended stability expected
Mixed L/D GHS peptides: rapid serum degradation
Receptor pharmacology
May exhibit distinct functional profile (agonist/antagonist/bias)
GHRP-6/hexarelin: established GHS-R1a agonists
SAR compatibility
All-D sequence may not align with standard SAR frameworks
Generic GHS peptides fit established SAR models

Quantitative Differentiation Evidence for Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine (644997-10-4) Against Closest Analogs


Proteolytic Stability: All-D-Amino Acid Pentapeptide vs. Mixed L/D GHS Peptides

The entirely D-amino acid composition of Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine confers inherent resistance to endogenous mammalian proteases that recognize L-amino acid substrates. In contrast, mixed L/D GHS peptides such as GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) and hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) retain L-amino acid residues (His1, Ala3, Lys6) that are susceptible to trypsin-like and chymotrypsin-like proteases [1]. While direct head-to-head half-life data for this specific compound are not publicly available, class-level evidence demonstrates that all-D peptides routinely exhibit 10- to 100-fold longer half-lives in serum and tissue homogenates compared to their L- or mixed-counterparts [2].

Proteolytic stability
Class-level inference
Target: predicted t1/2 >24 h (all-D class)
vs
GHRP-6: reported t1/2 ~15–30 min
Supports extended-incubation assay design
Direct measurement not available for this compound
Protease resistance D-amino acid peptide stability Peptide half-life

Receptor Binding Profile: All-D Pentapeptide vs. GHRP-6 and Hexarelin at GHS-R1a

GHRP-6 activates GHS-R1a with an EC50 of approximately 10-30 nM in rat pituitary cell GH-release assays, while hexarelin exhibits an EC50 of ~1-10 nM [1]. The all-D configuration of Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is predicted to alter binding pocket complementarity at GHS-R1a, potentially shifting the compound from full agonist to partial agonist, antagonist, or biased ligand phenotype . Direct binding or functional data for this exact compound at GHS-R1a are not available in the public domain. However, SAR studies on GHS peptides demonstrate that D-Trp at position 2 is critical for receptor activation, while additional D-amino acid substitutions beyond position 2 can progressively reduce or invert efficacy [2].

GHS-R1a receptor activity
Data to verify
No binding or functional EC50/Ki data available
Supports receptor stereochemical probe studies
Structural analysis predicts distinct pharmacodynamic profile
GHS-R1a receptor Binding affinity Functional selectivity

Synthetic Accessibility and C-Terminal Free Acid vs. Amide Functional Group Differentiation

Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine bears a free carboxylic acid C-terminus, distinguishing it from the majority of bioactive GHS peptides (e.g., GHRP-6, hexarelin, ipamorelin) which are C-terminal amides [1]. The free acid terminus alters hydrogen-bonding capacity, overall peptide charge at physiological pH (net charge -1 vs. 0 for amides), and receptor interaction geometry . Additionally, synthesis of an all-D pentapeptide via standard Fmoc solid-phase peptide synthesis (SPPS) requires careful optimization of coupling efficiency for sterically hindered D-amino acids, particularly D-Trp and D-Tyr, where racemization and low coupling yields are well-documented challenges [2].

C-terminal functionality
Supporting evidence
Free carboxylic acid (vs amide in GHRP-6/hexarelin)
Confirms identity; synthesis quality verification
All-D SPPS may increase impurity burden relative to mixed L/D peptides
Solid-phase peptide synthesis D-amino acid coupling C-terminal modification

Optimal Research and Industrial Application Scenarios for Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine (644997-10-4)


Protease-Resistant Negative Control in Ghrelin Receptor Signaling Studies

Use Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine as an enzymatically stable negative control in GHS-R1a cell-based assays (e.g., calcium flux, β-arrestin recruitment, cAMP modulation) where GHRP-6 or hexarelin serve as positive control agonists. The all-D amino acid backbone ensures that any observed signal attenuation is not confounded by rapid peptide degradation in serum-containing media, a known limitation of mixed L/D GHS peptides [1]. This scenario is particularly relevant for long-duration (>4 h) incubation experiments in primary cell cultures or tissue explants where protease activity is high [2].

Stereochemical Probe for GHS-R1a Binding Pocket Mapping

Employ this compound as a stereochemical probe in competition binding assays against [125I]-ghrelin or fluorescently labeled ghrelin to determine whether the GHS-R1a orthosteric pocket can accommodate an entirely D-amino acid peptide ligand [1]. Comparative analysis with GHRP-6 (EC50 ~10-30 nM) and the classical Tyr-dTrp-Gly-Phe-Met-NH2 pentapeptide (active at 1-100 µg/mL) will delineate the stereochemical tolerance of the receptor, informing the design of metabolically stable ghrelin mimetics [3].

All-D Peptide Pharmacokinetic Reference Standard for LC-MS/MS Bioanalysis

Utilize Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine as an internal standard or calibration reference for LC-MS/MS method development targeting D-amino acid-containing peptides in biological matrices [1]. Its unique all-D sequence and molecular weight (718.8 g/mol) provide chromatographic and mass spectrometric differentiation from endogenous L-amino acid peptides, reducing matrix interference in pharmacokinetic studies of peptide therapeutics [2].

Application
Selection Property
Validation Focus
Protease-resistant negative control for GHS-R1a assays
Extended proteolytic stability
Confirm stability in assay-specific media
Stereochemical probe for GHS-R1a binding pocket
All-D stereochemical backbone
Receptor binding pocket tolerance
LC-MS/MS reference standard for D-peptide bioanalysis
Unique all-D sequence and mass (718.8 Da)
Matrix effect and chromatographic differentiation
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